molecular formula C13H16O3 B14238546 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- CAS No. 592508-20-8

2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-

Cat. No.: B14238546
CAS No.: 592508-20-8
M. Wt: 220.26 g/mol
InChI Key: KSPYLLNMCVNJFL-GHMZBOCLSA-N
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Description

2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopentene ring and a methoxyphenoxy group. The stereochemistry of the compound is defined by the (1S,4S) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- typically involves the use of cyclopentadiene as a starting material. The synthetic route includes several key steps:

    Diels-Alder Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form a cyclohexene derivative.

    Hydrolysis and Reduction: The cyclohexene derivative is then subjected to hydrolysis and reduction to yield the desired cyclopenten-1-ol.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents for nucleophilic substitution include alkyl halides and strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-ol: A simpler analog without the methoxyphenoxy group.

    4-Methoxyphenol: Contains the methoxyphenoxy group but lacks the cyclopentene ring.

    Cyclopentanol: A saturated analog of the compound.

Uniqueness

2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)- is unique due to its combination of a cyclopentene ring and a methoxyphenoxy group, along with its specific stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

592508-20-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(1S,4S)-4-[(4-methoxyphenoxy)methyl]cyclopent-2-en-1-ol

InChI

InChI=1S/C13H16O3/c1-15-12-4-6-13(7-5-12)16-9-10-2-3-11(14)8-10/h2-7,10-11,14H,8-9H2,1H3/t10-,11-/m1/s1

InChI Key

KSPYLLNMCVNJFL-GHMZBOCLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC[C@H]2C[C@@H](C=C2)O

Canonical SMILES

COC1=CC=C(C=C1)OCC2CC(C=C2)O

Origin of Product

United States

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